1-(5-Amino-1-benzofuran-2-yl)ethanone can be classified as a benzofuran derivative, which belongs to a larger class of heterocyclic compounds known for their diverse pharmacological properties. The compound is often synthesized from readily available precursors, making it accessible for research purposes.
The synthesis of 1-(5-Amino-1-benzofuran-2-yl)ethanone typically involves several key steps:
The molecular formula of 1-(5-Amino-1-benzofuran-2-yl)ethanone is , with a molecular weight of approximately 175.18 g/mol.
InChI=1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3
CC(=O)N1C=CC2=C1C(=C(C=C2)O)C=C(N)C=C
1-(5-Amino-1-benzofuran-2-yl)ethanone can undergo several chemical reactions:
Reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.
The mechanism of action for compounds similar to 1-(5-Amino-1-benzofuran-2-yl)ethanone often involves interaction with biological targets such as receptor tyrosine kinases. These interactions can lead to modulation of cell signaling pathways that are crucial for various cellular processes including growth, differentiation, and metabolism.
Compounds in this class have shown cytotoxic activity against different cancer cell lines, suggesting a potential role in cancer therapy through induction of apoptosis or inhibition of proliferation .
1-(5-Amino-1-benzofuran-2-yl)ethanone exhibits properties typical of both amines and ketones, influencing its reactivity in various chemical environments.
The compound's solubility, stability under different pH conditions, and reactivity with biological molecules are critical for its application in medicinal chemistry.
The primary applications of 1-(5-Amino-1-benzofuran-2-yl)ethanone lie in medicinal chemistry where it serves as a scaffold for developing new therapeutic agents. Its derivatives have been investigated for:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2